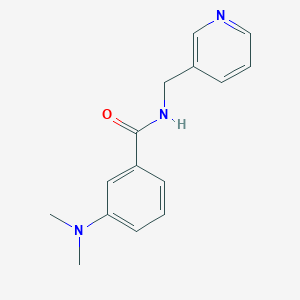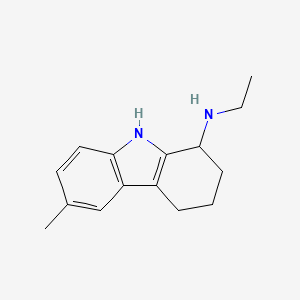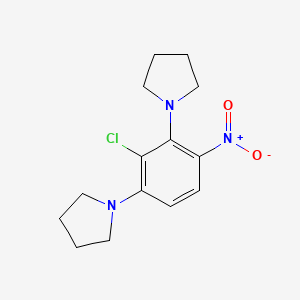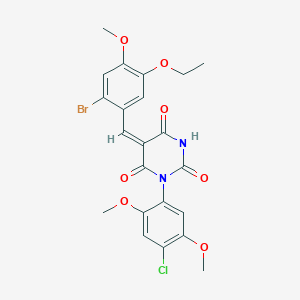
3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide involves complex organic reactions aimed at achieving selectivity and efficacy. For example, the design, synthesis, and biological evaluation of related compounds like MGCD0103 have been reported, showcasing methodologies for obtaining potent histone deacetylase inhibitors with significant antitumor activity and clinical trial potential (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds is crucial for understanding their function and reactivity. Crystal structures of similar molecules, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate and related benzamides, provide insights into their molecular geometry, including hydrogen bonding and π–π interactions (Kranjc et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of this class of compounds involve interactions that influence their biological activity. For instance, substituted benzamides have been identified as potent inhibitors of specific enzymes or receptors, demonstrating significant pharmacokinetic properties and in vivo efficacy in cancer models (Borzilleri et al., 2006).
Physical Properties Analysis
Understanding the physical properties, including solubility, melting points, and stability, is essential for the practical application of these compounds. Such properties often correlate with the compound's structure and can significantly influence its usability in various scientific and industrial processes.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with different reagents, and stability under various conditions, are fundamental for the application and handling of 3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide derivatives. For example, the study of pyridinols as antioxidants reveals the relationship between molecular structure and antioxidant efficacy, highlighting the importance of specific substituents and structural configurations for their reactivity and stability (Wijtmans et al., 2004).
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide are not clearly defined. The compound could potentially influence a variety of pathways depending on its targets. These effects could have downstream impacts on cellular function and overall physiology .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
Depending on its targets and mode of action, the compound could have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(dimethylamino)-N-(3-pyridinylmethyl)benzamide. Factors such as temperature, pH, and the presence of other molecules could impact how the compound interacts with its targets and how it is metabolized and excreted by the body .
Propriétés
IUPAC Name |
3-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-18(2)14-7-3-6-13(9-14)15(19)17-11-12-5-4-8-16-10-12/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWZVPWTDCCGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,4-dichloro-6-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5196163.png)

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)
![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)
![methyl 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5196192.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)
![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)
![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)

![2-(4-chlorophenyl)-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5196249.png)
![6-chloro-7-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5196261.png)
